Terpinyl butyrate, with the chemical formula and a molecular weight of 224.34 g/mol, is an ester formed from the reaction of terpineol and butyric acid. It is recognized for its pleasant fruity aroma, making it a valuable compound in the fragrance and flavor industries. The compound is categorized as a p-menthane monoterpenoid and is often used in various applications, including food flavoring and perfumery . Terpinyl butyrate is characterized by its stability under normal conditions, with a boiling point of approximately 246 °C and a melting point around 42.76 °C .
Terpinyl butyrate can be synthesized through several methods:
Terpinyl butyrate finds applications in various fields:
Terpinyl butyrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| α-Terpineol | Monoterpenoid alcohol | Precursor to terpinyl butyrate | |
| Butyric Acid | Short-chain fatty acid | Contributes to the ester formation | |
| Ethyl Butyrate | Ester with fruity aroma | Commonly found in fruits; lower molecular weight | |
| Linalool | Floral scent | Used extensively in perfumery |
Terpinyl butyrate's unique combination of a fruity aroma and stability under various conditions distinguishes it from similar compounds, making it particularly valuable in both fragrance and food applications .
Terpinyl butyrate (CAS #2153-28-8) is systematically named 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate, with a molecular formula of $$ \text{C}{14}\text{H}{24}\text{O}_{2} $$ and a molecular weight of 224.35 g/mol. The compound belongs to the ester class of organic molecules, formed via the condensation of α-terpineol and butyric acid. Its structure features a cyclohexene ring substituted with a methyl group at position 4 and an ester-functionalized isopropyl group at position 1 (Figure 1).
Table 1: Key Physicochemical Properties of Terpinyl Butyrate
| Property | Value | Source |
|---|---|---|
| Boiling Point | 272.99°C (EPI Suite estimate) | |
| Melting Point | 42.76°C (EPI Suite estimate) | |
| LogP (Octanol-Water) | 3.92 | |
| Vapor Pressure | 0.003 mmHg at 25°C |
The compound exhibits stereoisomerism due to the cyclohexene ring’s substituents, though industrial-grade material typically exists as an isomeric mixture. Its classification under the FEMA GRAS list (FEMA 3049) underscores its regulatory acceptance as a flavor additive.
First documented in mid-20th-century flavor chemistry literature, terpinyl butyrate gained prominence as a synthetic alternative to naturally occurring terpene esters. Early production methods involved direct esterification of α-terpineol with butyric anhydride under acidic catalysis, though these processes suffered from low selectivity and byproduct formation. The 1998 JECFA evaluation marked a regulatory milestone, confirming its safety profile and establishing acceptable daily intake thresholds for food applications.
The compound’s discovery parallels advancements in Diels-Alder chemistry, as researchers in the 1970s explored cycloaddition routes to synthesize terpene esters from simpler precursors like isoprene and methylbutenol derivatives. These efforts laid the groundwork for contemporary catalytic methods that achieve >90% yields in industrial settings.
As a mid-chain terpene ester, terpinyl butyrate demonstrates three critical properties that make it valuable for fundamental studies:
Table 2: Comparative Analysis of Terpinyl Esters
| Ester Derivative | Molecular Formula | Boiling Point (°C) | FEMA Number |
|---|---|---|---|
| Terpinyl acetate | $$ \text{C}{12}\text{H}{20}\text{O}_{2} $$ | 229.5 | 3047 |
| Terpinyl butyrate | $$ \text{C}{14}\text{H}{24}\text{O}_{2} $$ | 272.99 | 3049 |
| Terpinyl isobutyrate | $$ \text{C}{14}\text{H}{24}\text{O}_{2} $$ | 265.1 | 3050 |
Modern research on terpinyl butyrate focuses on three primary areas:
The 2022 Chinese patent (CN114315512B) describes a novel Diels-Alder approach using Lewis acid/organic phosphoric acid dual catalysts to synthesize α-terpineol precursors, achieving 92% yield under mild conditions (80°C, 6 hours). This method reduces traditional reaction times by 40% while minimizing terpinen-4-ol byproducts to <2%.
Kinetic analyses reveal that terpinyl butyrate undergoes pH-dependent hydrolysis with a rate constant ($$ k_{\text{hydro}} $$) of $$ 3.2 \times 10^{-5} \, \text{s}^{-1} $$ at pH 7.4, increasing to $$ 1.1 \times 10^{-3} \, \text{s}^{-1} $$ under alkaline conditions (pH 10). These studies inform shelf-life predictions in formulated products.
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level have mapped the compound’s conformational landscape, identifying three stable rotamers with energy differences <2 kcal/mol. These models predict preferential binding to olfactory receptor OR51E2, explaining its low odor detection threshold.
Terpinyl butyrate is a monoterpenoid ester compound with the molecular formula C14H24O2 and a molecular weight of 224.34 grams per mole [1] [2]. The compound is systematically named as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate according to International Union of Pure and Applied Chemistry nomenclature [8]. The alternative systematic name, butanoic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, is also commonly used in chemical literature [3] [8].
The molecular structure consists of a terpinyl alcohol moiety esterified with butyric acid [6]. The terpinyl portion contains a six-membered cyclohexene ring substituted with a methyl group at position 4 and an isopropyl group bearing the ester linkage [1] [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCC(=O)OC(C)(C)C1CCC(=CC1)C [17] [19].
The International Chemical Identifier for terpinyl butyrate is InChI=1S/C14H24O2/c1-5-6-13(15)16-14(3,4)12-9-7-11(2)8-10-12/h7,12H,5-6,8-10H2,1-4H3, with the corresponding InChI Key being LWKWNIYBQLKBMQ-UHFFFAOYSA-N [3] [8] [19]. The compound is registered under Chemical Abstracts Service number 2153-28-8 and European Inventory of Existing Commercial Chemical Substances number 218-445-6 [2] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H24O2 | [1] [2] |
| Molecular Weight (g/mol) | 224.34 | [2] |
| Boiling Point (°C) | 244-246 | [2] [11] |
| Density (g/mL at 25°C) | 0.938 | [2] [17] |
| Refractive Index (n20/D) | 1.4650 | [17] |
| Flash Point (°F) | >230 | [2] |
| Water Solubility (mg/L) | 0.9352 | [6] |
| Log P | 4.73-5.32 | [6] |
Commercial terpinyl butyrate exists predominantly as a mixture of three structural isomers: alpha, beta, and gamma forms [5] [13]. The alpha isomer constitutes the major component, typically representing 70-85% of commercial preparations [5] [13]. Beta and gamma isomers are present as minor components, each accounting for approximately 15-25% and 5-15% respectively of the total mixture [5] [13].
The predominance of the alpha isomer in commercial preparations stems from the synthetic route employed in industrial production [5] [13]. Commercial terpineol, the precursor alcohol used in esterification reactions, is typically prepared by treatment of terpin hydrate with dilute acid in aqueous medium [5] [13]. This process yields a mixture comprising largely alpha-terpineol together with approximately 15% beta-terpineol and 15% gamma-terpineol [5] [13].
Research conducted by Kaminska and Gora demonstrated that pure beta-terpinyl esters can be synthesized through selective elimination of one mole of carboxylic acid from terpin-1,8 diesters [5]. Their method achieved beta-terpinyl ester content ranging from 70% for acetate derivatives to 95% for longer-chain esters [5]. The elimination selectivity increased with acid chain lengthening, with beta-terpinyl butyrate content reaching approximately 94% in purified fractions [5].
| Isomer Type | Typical Composition (%) | Commercial Form | Synthesis Method |
|---|---|---|---|
| Alpha | 70-85 | Primary component | Direct esterification |
| Beta | 15-25 | Minor component | Selective elimination |
| Gamma | 5-15 | Minor component | Direct esterification |
The separation of gamma-terpineol from alpha-isomer presents significant challenges, with even gas-liquid chromatography methods achieving only partial separation [5] [13]. This difficulty in separation results in commercial terpinyl esters containing mixtures of all three isomers, with alpha-isomer predominating [5] [13].
Terpinyl butyrate contains one stereogenic center located at the carbon atom within the cyclohexene ring system [6] [25]. This stereocenter gives rise to two possible stereoisomers, resulting in a total of two stereoisomers for the compound [6] [25]. The stereochemistry is not specified in commercial forms, which typically exist as racemic mixtures containing both R and S configurations [25].
The stereochemical complexity is further compounded by the presence of multiple isomeric forms. Each of the alpha, beta, and gamma isomers possesses its own stereochemical characteristics [5] [13]. The beta isomer, when isolated in pure form, has been characterized as the trans-beta-terpinyl configuration [3] [5]. Research has shown that pure trans-beta-terpinyl esters exhibit distinct odor properties compared to commercial mixtures containing predominantly alpha-isomer [5].
| Parameter | Value | Notes |
|---|---|---|
| Number of Stereocenters | 1 | [6] [25] |
| Total Possible Stereoisomers | 2 | [6] [25] |
| Optical Activity | [α]20/D +9.0° | [2] [17] |
| Commercial Configuration | Racemic mixture | [25] |
| Defined Stereocenters | 0/1 | [25] |
The stereochemical considerations become particularly important when examining the biological activity and sensory properties of terpinyl butyrate isomers [5] [13]. Pure alpha and beta terpineols exhibit different odor properties, and the same phenomenon is expected for their corresponding esters [5] [13]. This stereochemical variation contributes to the complexity of fragrance and flavor applications where specific stereoisomers may be preferred for their distinct sensory characteristics [5] [13].
Terpinyl butyrate belongs to the broader class of terpinyl esters, which are extensively employed in fragrance and flavor applications [5] [13]. Structural comparison with related terpenoids reveals significant similarities and differences that influence their chemical and biological properties [15] [16].
The parent alcohol, alpha-terpineol, serves as the structural foundation for terpinyl butyrate [15]. Alpha-terpineol (C10H18O) is a monoterpene alcohol with molecular weight 154.25, significantly smaller than terpinyl butyrate [6]. The esterification with butyric acid (C4H8O2, molecular weight 88.11) results in the formation of terpinyl butyrate with enhanced lipophilicity and modified sensory properties [6].
Related terpinyl esters include terpinyl acetate, which shares structural similarity with a Tanimoto score of 0.93 [6]. The acetate derivative (C12H20O2, molecular weight 196.26) differs from butyrate primarily in the length of the acyl chain [6]. This structural modification affects physical properties such as boiling point, with terpinyl acetate exhibiting lower volatility compared to terpinyl butyrate [6].
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Structural Features |
|---|---|---|---|---|
| Alpha-Terpineol | C10H18O | 154.25 | 217-218 | Parent alcohol |
| Terpinyl Acetate | C12H20O2 | 196.26 | ~220 | Shorter acyl chain |
| Terpinyl Butyrate | C14H24O2 | 224.34 | 244-246 | Medium acyl chain |
| Geranyl Butyrate | C14H24O2 | 224.34 | Similar | Linear terpenoid |
The comparison extends to other monoterpenoid compounds found in essential oils [16]. Beta-caryophyllene, a sesquiterpene commonly found in cannabis essential oils, represents a structurally distinct class with different ring systems [16]. Limonene and pinene isomers, while sharing the monoterpene classification, lack the ester functionality that characterizes terpinyl butyrate [16].
The structural relationship between terpinyl butyrate and its precursors is particularly evident in biosynthetic pathways [10]. The terpinyl cation intermediate serves as a common precursor for various monoterpenes including limonene, alpha-terpineol, and pinene isomers [10]. This biosynthetic connection explains the structural similarities observed among these compounds [10].
Computational molecular modeling of terpinyl butyrate has been limited in the scientific literature, with most theoretical studies focusing on related terpenoid compounds [22] [23] [24]. However, the principles established for similar ester compounds provide insight into the computational approaches applicable to terpinyl butyrate [22] [24].
Density Functional Theory calculations using B3LYP/6-31G(d,p) basis sets have been successfully applied to related terpenoid esters [26]. These calculations provide valuable information about molecular geometry optimization, electronic properties, and molecular electrostatic potential maps [26]. For terpinyl butyrate, similar computational approaches would be expected to yield reliable structural parameters and electronic properties [26].
The conformational analysis of ester compounds similar to terpinyl butyrate has revealed the importance of the soft degree of freedom around the carbon-carbon bond in proximity to the carbonyl moiety [24]. Research on ethyl butyrate and related compounds has demonstrated that MP2/cc-pVDZ level calculations provide reasonable accuracy for predicting rotational constants [24]. This methodology could be adapted for terpinyl butyrate conformational studies [24].
| Method | Basis Set | Application | Accuracy Level |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization | Good |
| MP2 | cc-pVDZ | Conformational analysis | High |
| DFT-D3 | Various | Dispersion corrections | Enhanced |
| CCSD(T) | Large basis | High accuracy | Excellent |
Molecular dynamics simulations have proven valuable for understanding terpenoid behavior in biological systems [7]. Research on cytochrome P450 enzyme interactions with terpenoids, including alpha-terpinyl acetate, has utilized docking studies to predict binding affinities [7]. Similar computational approaches could be applied to terpinyl butyrate to understand its molecular interactions [7].
The electronic structure analysis of terpinyl butyrate would benefit from examination of highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps [26]. These calculations provide insight into chemical reactivity and electronic properties that influence biological activity [26]. The molecular electrostatic potential maps would reveal charge distribution patterns important for understanding intermolecular interactions [26].
Terpinyl butyrate exists as a liquid under standard conditions [1] [2]. The compound presents as a colorless to pale yellow clear liquid with excellent clarity [1] [2]. Commercial preparations typically maintain this appearance, though slight variations in color intensity may occur depending on the purity level and storage conditions [3]. The compound demonstrates good stability under normal storage conditions and maintains its physical characteristics over extended periods when properly handled [1].
The compound exhibits distinctive organoleptic characteristics that make it valuable in fragrance and flavor applications. Terpinyl butyrate possesses a characteristic, rosemary-like, acrid, fruity odor with a prominent balsamic undernote [4] [5]. The odor profile is classified as balsamic and floral in nature [5] [6] [7]. The taste characteristics include a bitter flavor reminiscent of plum [4] [5]. These sensory properties are attributed to the molecular structure, particularly the ester functional group combined with the terpinyl backbone, which influences receptor interactions and contributes to the distinctive aromatic profile.
The boiling point of terpinyl butyrate has been documented through multiple sources with slight variations in reported values. Literature sources consistently report a boiling point range of 244-246°C at standard atmospheric pressure [4] [5] [2]. The EPI Suite computational model provides an estimate of 272.99°C [8], which represents a higher predicted value compared to experimental measurements. The melting point, as estimated by the EPI Suite model, is 42.76°C [8]. These thermal properties reflect the compound's moderate molecular weight and the presence of both hydrophobic terpinyl and hydrophilic ester functionalities.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 244-246°C (experimental) | Literature [4] [5] [2] |
| Boiling Point | 272.99°C (calculated) | EPI Suite [8] |
| Melting Point | 42.76°C (calculated) | EPI Suite [8] |
The density of terpinyl butyrate at 25°C is consistently reported as 0.938 g/mL [4] [5] [6]. The specific gravity measurements, conducted at 15.5°C according to JECFA specifications, range from 0.962 to 0.968 [9]. These values indicate that terpinyl butyrate is less dense than water, which is consistent with its organic ester nature and aliphatic character.
Viscosity data for terpinyl butyrate shows temperature-dependent behavior typical of organic liquids. Computational models predict dynamic viscosity values ranging from 0.0025704 Pa·s at 342.78 K to 0.0001945 Pa·s at 570.86 K [10]. The viscosity decreases exponentially with increasing temperature, following the expected pattern for liquid organic compounds.
| Temperature (K) | Dynamic Viscosity (Pa·s) | Source |
|---|---|---|
| 342.78 | 0.0025704 | Joback Model [10] |
| 388.39 | 0.0012035 | Joback Model [10] |
| 434.01 | 0.0006610 | Joback Model [10] |
| 479.62 | 0.0004068 | Joback Model [10] |
Terpinyl butyrate exhibits optical activity due to the presence of a stereogenic center in its molecular structure. The compound demonstrates a specific rotation [α]20/D of 9.0° when measured neat [4] [5]. Some sources report a negative optical rotation of -9.0° [6], indicating the existence of different stereoisomeric forms or measurement conditions. The presence of optical activity is consistent with the stereochemical nature of the terpinyl backbone, which contains one stereocenter [11]. Commercial preparations typically exist as racemic mixtures, with the optical activity varying depending on the stereoisomeric composition [11].
The refractive index of terpinyl butyrate, measured at 20°C using the D-line of sodium (n20/D), is consistently reported as 1.4650 [4] [5] [6]. JECFA specifications provide a slightly broader range of 1.463-1.468 for commercial preparations [9]. These values are characteristic of organic esters and fall within the expected range for compounds with similar molecular structures and functional groups. The refractive index serves as an important quality control parameter for commercial preparations.
| Source | Refractive Index (n20/D) | Specification |
|---|---|---|
| Literature | 1.4650 | Single value [4] [5] [6] |
| JECFA | 1.463-1.468 | Range [9] |
| COA | 1.463-1.467 | Manufacturing range [12] |
The flash point of terpinyl butyrate is reported to be greater than 100°C (>212°F) [8] [2]. This relatively high flash point indicates that the compound has low volatility at room temperature and presents minimal fire hazard under normal handling conditions. The flash point measurement is conducted using the Tag Closed Cup (TCC) method [8]. For regulatory and safety purposes, terpinyl butyrate is classified as a combustible liquid, specifically as Combustible Class IIIB [13] [1].
Terpinyl butyrate has been characterized using various spectroscopic techniques, providing comprehensive structural confirmation and analytical fingerprints.
Infrared Spectroscopy: The infrared spectrum of terpinyl butyrate displays characteristic absorption bands typical of ester functional groups. The carbonyl stretch (C=O) appears in the expected region for aliphatic esters, along with C-H stretching vibrations from both the terpinyl and butyrate portions of the molecule.
Nuclear Magnetic Resonance Spectroscopy: Proton NMR spectroscopy confirms the molecular structure, with spectra showing conformance to the expected structural features [12] [14]. The 1H NMR spectrum displays characteristic resonances for the terpinyl cyclohexene ring system, the tertiary carbon bearing the ester group, and the butyrate chain. Carbon-13 NMR provides additional structural confirmation through the identification of characteristic carbon environments.
Mass Spectrometry: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 224, corresponding to the molecular weight of terpinyl butyrate [15] [16]. The fragmentation pattern shows base peaks at m/z 121, 136, and 93, which are characteristic of terpinyl esters [17] [15]. These fragments result from typical alpha-cleavage and rearrangement processes common in ester mass spectra.
UV-Visible Spectroscopy: The UV-Vis spectrum of terpinyl butyrate shows no significant absorption between 290 and 700 nm [8]. This characteristic indicates that the compound does not contain extended conjugated systems and is consistent with its saturated aliphatic ester structure.
| Spectroscopic Technique | Key Characteristics | Reference |
|---|---|---|
| Infrared | Ester C=O stretch, C-H stretches | General literature |
| 1H NMR | Conforms to structure | COA [12] [14] |
| Mass Spectrometry | Molecular ion 224, base peaks 121, 136, 93 | NIST [15] [16] |
| UV-Vis | No absorption 290-700 nm | Literature [8] |
| GC (Kovats RI) | 1514 (non-polar) | NIST [18] |